molecular formula C7H6BrF3N2 B13919044 4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine

4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13919044
M. Wt: 255.03 g/mol
InChI Key: FDZJJRMJRSZZJN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method includes the bromination of 2-methyl-6-(trifluoromethyl)pyridine, followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on improving yield, reducing costs, and ensuring scalability. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
  • 4-Methyl-2-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution or coupling reactions .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

4-bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6BrF3N2/c1-3-6(12)4(8)2-5(13-3)7(9,10)11/h2H,12H2,1H3

InChI Key

FDZJJRMJRSZZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(F)(F)F)Br)N

Origin of Product

United States

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